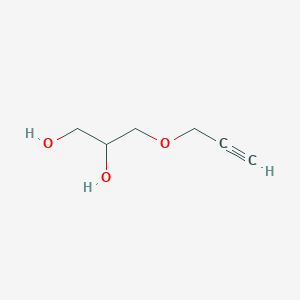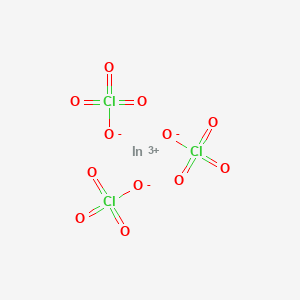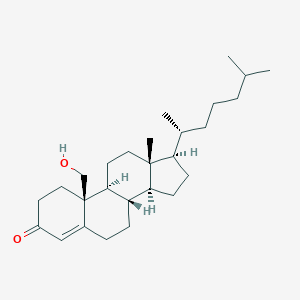
19-Hydroxycholest-4-en-3-one
Descripción general
Descripción
19-Hydroxycholest-4-en-3-one is a compound that plays an important role in bile acid metabolism . It controls the biliary balance of cholic acid and chenodeoxycholic acid, ultimately regulating the intestinal absorption of dietary lipids .
Synthesis Analysis
The synthesis of 19-Hydroxycholest-4-en-3-one involves the use of molecular oxygen inserting one oxygen atom into a substrate, and reducing the second into a water molecule, with two electrons provided by NADPH via cytochrome P450 reductase . The chemical synthesis of this physiologically important oxysterol begins with cholesterol .Molecular Structure Analysis
The molecular formula of 19-Hydroxycholest-4-en-3-one is C27H44O2. It has an average mass of 400.637 Da and a monoisotopic mass of 400.334137 Da .Chemical Reactions Analysis
19-Hydroxycholest-4-en-3-one is involved in primary bile acid biosynthesis. It catalyzes the 12alpha-hydroxylation of 7alpha-hydroxy-4-cholesten-3-one, an intermediate metabolite in cholic acid biosynthesis . It uses molecular oxygen to insert one oxygen atom into a substrate, and reduces the second into a water molecule .Aplicaciones Científicas De Investigación
Analytical Chemistry : A study demonstrated the high-performance liquid chromatographic analysis of human erythrocyte oxysterols, including compounds related to 19-Hydroxycholest-4-en-3-one. This analysis is crucial in understanding the oxysterol profiles in erythrocyte membranes, especially in patients with sickle cell anemia or sickle cell trait (Teng & Smith, 1995).
Organic Chemistry : Research has explored the reactions of 19-Hydroxysteroids, including 19-Hydroxycholest-4-en-3-one, with diethylaminosulfur trifluoride, leading to the production of various compounds. These reactions are significant for synthetic chemistry and the development of new steroid derivatives (Ino et al., 1991).
Biochemistry : The compound has been studied in the context of bile acid biosynthesis and as a biomarker for diseases like irritable bowel syndrome and bile acid malabsorption. It serves as a substrate for certain enzymes implicated in obesity and cardiovascular health (Offei et al., 2019).
Microbial Conversion Studies : There is research on the microbial conversion of related steroids, providing insights into the metabolic pathways and potential applications in biotransformation processes (Madyastha & Shankar, 1994).
Pharmacology : A study on 19-Hydroxy-4-androsten-17-one, a structurally similar compound, showed its potential as a competitive inhibitor of estrogen biosynthesis, highlighting its relevance in hormone-related research (Numazawa et al., 1989).
Inflammatory Responses : Research on 3β-Hydroxycholest-5-en-7-one, a closely related compound, explored its ability to alleviate lipopolysaccharide-induced inflammatory responses. This study provides a basis for developing new drugs targeting inflammation (Wu et al., 2020).
Direcciones Futuras
Future research could explore the effect of different types of dietary fiber on low-density lipoprotein cholesterol (LDL-C) when combined with 19-Hydroxycholest-4-en-3-one . Additionally, administering Fibroblast Growth Factor 19 (FGF19), or a suitable mimetic, as a pharmacological intervention to increase circulating levels of FGF19 and suppress bile acid synthesis by inhibiting CYP7A1 gene expression could provide therapeutic benefits for many patients with primary biliary cirrhosis .
Propiedades
IUPAC Name |
(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t19-,22+,23-,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAWXZAJJSEFKS-IPFNAZMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19-Hydroxycholest-4-en-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





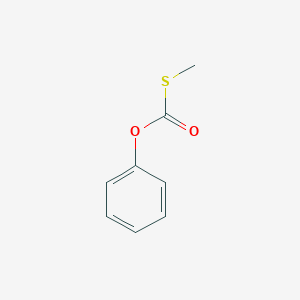
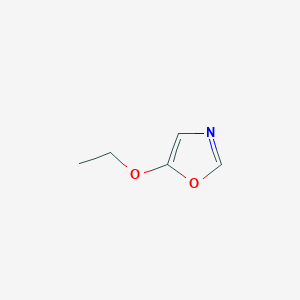
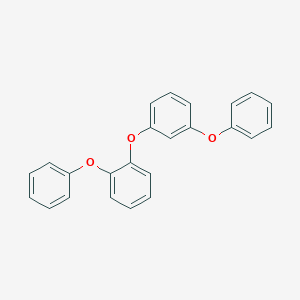

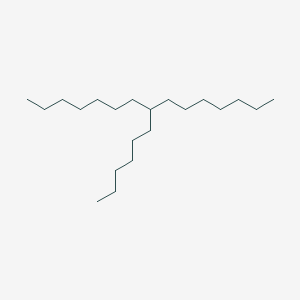
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)
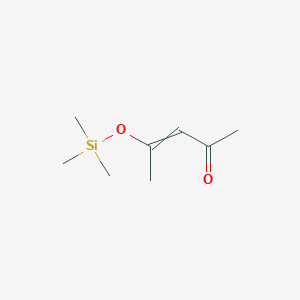
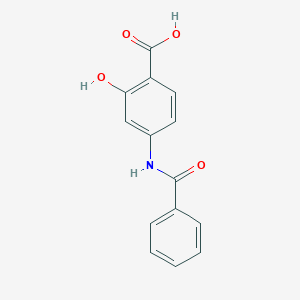
![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)
